2-Allyl-6-fluorocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-6-fluorocyclohexan-1-one is an organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Allylation of 2-Fluorocyclohexanone
Starting Material: 2-Fluorocyclohexanone
Reagents: Allyl bromide, base (e.g., potassium carbonate)
Solvent: Acetone or DMF (Dimethylformamide)
Conditions: Reflux for several hours
Procedure: The reaction involves the nucleophilic substitution of the fluorine atom by the allyl group in the presence of a base, resulting in the formation of 2-Allyl-6-fluorocyclohexan-1-one.
-
Industrial Production Methods
Large-Scale Synthesis: The industrial synthesis of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer.
Catalysts: Transition metal catalysts (e.g., palladium or nickel) may be used to enhance the reaction rate and selectivity.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the allyl group can lead to the formation of 2-Fluoro-6-oxo-cyclohexanone.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperatures
Products: Reduction of the carbonyl group results in the formation of 2-Allyl-6-fluorocyclohexanol.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Room temperature or under UV light
Products: Substitution reactions can introduce other functional groups at the allyl position, leading to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: 2-Allyl-6-fluorocyclohexan-1-one serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways involving fluorinated compounds.
Medicine
Drug Development: Due to its unique structure, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Allyl-6-fluorocyclohexan
Eigenschaften
Molekularformel |
C9H13FO |
---|---|
Molekulargewicht |
156.20 g/mol |
IUPAC-Name |
2-fluoro-6-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C9H13FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2,7-8H,1,3-6H2 |
InChI-Schlüssel |
RIDRSQFKFUVHEL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCCC(C1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.